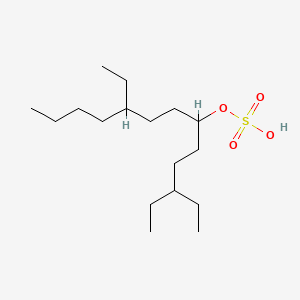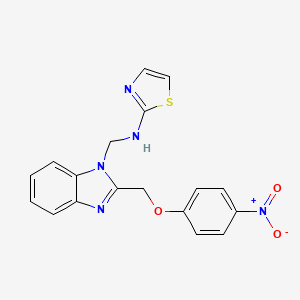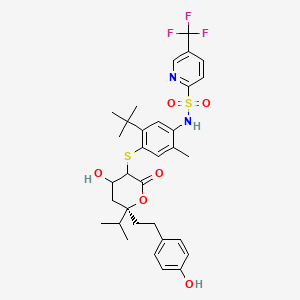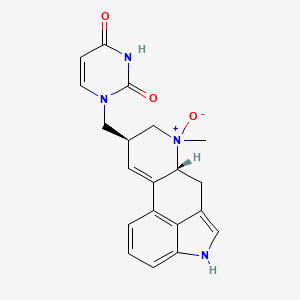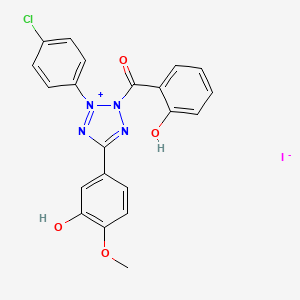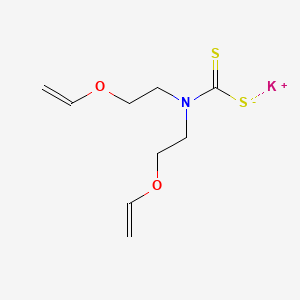
4'-O-Methylcoclaurine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-O-Methylcoclaurine is a benzylisoquinoline alkaloid, a class of compounds known for their diverse pharmacological properties. This compound is derived from the methylation of 3’-hydroxy-N-methylcoclaurine and plays a crucial role in the biosynthesis of other significant alkaloids, such as reticuline. It is primarily found in plants like Coptis chinensis and is involved in the production of berberine, a well-known pharmaceutical alkaloid with various therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4’-O-Methylcoclaurine typically involves the methylation of 3’-hydroxy-N-methylcoclaurine. This reaction is catalyzed by the enzyme 3’-hydroxy-N-methylcoclaurine 4’-O-methyltransferase, which transfers a methyl group from S-adenosyl-L-methionine to the 4’-oxygen atom of 3’-hydroxy-N-methylcoclaurine .
Industrial Production Methods: In an industrial setting, the production of 4’-O-Methylcoclaurine can be enhanced through metabolic engineering of plants like Coptis japonica. By overexpressing the 3’-hydroxy-N-methylcoclaurine 4’-O-methyltransferase gene, the yield of 4’-O-Methylcoclaurine and related alkaloids can be significantly increased .
Analyse Chemischer Reaktionen
Types of Reactions: 4’-O-Methylcoclaurine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of more complex alkaloids.
Reduction: This reaction can modify the functional groups on the molecule.
Substitution: This reaction can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed: The major products formed from these reactions include various derivatives of 4’-O-Methylcoclaurine, such as reticuline, which is a key intermediate in the biosynthesis of other alkaloids .
Wissenschaftliche Forschungsanwendungen
4’-O-Methylcoclaurine has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of complex alkaloids.
Biology: It is studied for its role in plant metabolism and its biosynthetic pathways.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: It is used in the production of pharmaceutical compounds like berberine
Wirkmechanismus
The mechanism of action of 4’-O-Methylcoclaurine involves its interaction with specific enzymes and receptors in biological systems. The compound exerts its effects by:
Molecular Targets: The primary molecular targets include enzymes involved in alkaloid biosynthesis.
Pathways Involved: The biosynthetic pathway of 4’-O-Methylcoclaurine is part of the larger benzylisoquinoline alkaloid biosynthesis pathway.
Vergleich Mit ähnlichen Verbindungen
4’-O-Methylcoclaurine is unique compared to other similar compounds due to its specific role in the biosynthesis of reticuline and other alkaloids. Similar compounds include:
3’-Hydroxy-N-methylcoclaurine: The precursor to 4’-O-Methylcoclaurine.
Reticuline: A direct product of 4’-O-Methylcoclaurine methylation.
Norcoclaurine: Another benzylisoquinoline alkaloid involved in similar biosynthetic pathways
Eigenschaften
CAS-Nummer |
154727-04-5 |
|---|---|
Molekularformel |
C18H21NO3 |
Molekulargewicht |
299.4 g/mol |
IUPAC-Name |
(1R)-6-methoxy-1-[(4-methoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-7-ol |
InChI |
InChI=1S/C18H21NO3/c1-21-14-5-3-12(4-6-14)9-16-15-11-17(20)18(22-2)10-13(15)7-8-19-16/h3-6,10-11,16,19-20H,7-9H2,1-2H3/t16-/m1/s1 |
InChI-Schlüssel |
XIEZJSPLHXEHSK-MRXNPFEDSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)C[C@@H]2C3=CC(=C(C=C3CCN2)OC)O |
Kanonische SMILES |
COC1=CC=C(C=C1)CC2C3=CC(=C(C=C3CCN2)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


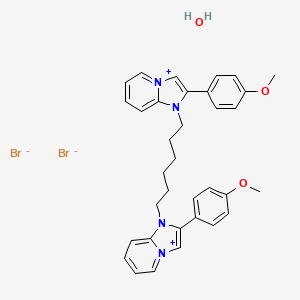
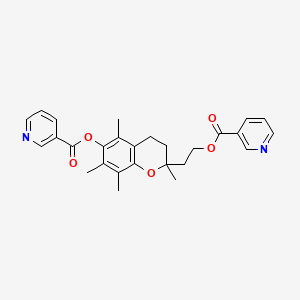
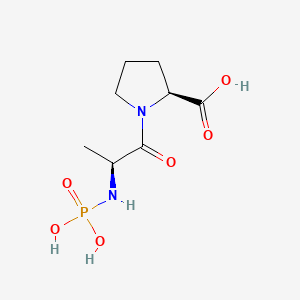

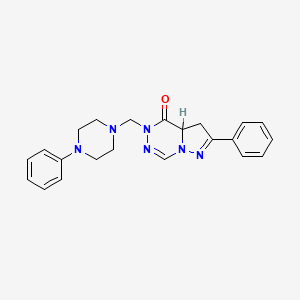
![(6R,7R)-7-[[(2R)-2-amino-2-(1,3-benzodioxol-5-yl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12763837.png)
